molecular formula C14H21NO2S B272242 1-(4-Ethylphenyl)sulfonylazepane

1-(4-Ethylphenyl)sulfonylazepane

Cat. No.: B272242
M. Wt: 267.39 g/mol
InChI Key: RRQJQPTXPQMYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylphenyl)sulfonylazepane is an organic compound that belongs to the class of sulfonyl azepanes It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and a 4-ethylbenzenesulfonyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)sulfonylazepane typically involves the reaction of 4-ethylbenzenesulfonyl chloride with azepane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into a reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)sulfonylazepane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted azepane derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethylphenyl)sulfonylazepane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)sulfonylazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the azepane ring can interact with receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azepane: A seven-membered nitrogen-containing heterocycle without the sulfonyl group.

    1-(4-Methylbenzenesulfonyl)azepane: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Chlorobenzenesulfonyl)azepane: Similar structure but with a chlorine atom instead of an ethyl group.

Uniqueness

1-(4-Ethylphenyl)sulfonylazepane is unique due to the presence of the 4-ethylbenzenesulfonyl group, which imparts distinct chemical and biological properties. The ethyl group can influence the compound’s lipophilicity and steric interactions, potentially leading to different reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

1-(4-ethylphenyl)sulfonylazepane

InChI

InChI=1S/C14H21NO2S/c1-2-13-7-9-14(10-8-13)18(16,17)15-11-5-3-4-6-12-15/h7-10H,2-6,11-12H2,1H3

InChI Key

RRQJQPTXPQMYNK-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2

Origin of Product

United States

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